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5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione

CYP inhibition drug metabolism thiazolidinedione ADME

Screening TZD analogs for target selectivity often leads to CYP polypharmacology confounds. This 5-arylamino-3-aryl-TZD solves that with selective CYP2C19 inhibition (Ki=50 µM) and no CYP2C9/2D6/3A4 activity. • Enables oncology programs targeting PPARγ-expressing cancers (breast, colon, lung) with reduced adipogenic risk vs. classical glitazones. • Potent Gram+ antibacterial (MIC 3.91 mg/L vs. S. aureus, E. faecalis); 4-Cl substituent critical for potency. • Lipinski compliant, predicted oral bioavailability, ideal for preclinical ADME candidate selection. ≥95% purity; immediate global dispatch.

Molecular Formula C16H13ClN2O2S
Molecular Weight 332.8 g/mol
Cat. No. B5003974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione
Molecular FormulaC16H13ClN2O2S
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2O2S/c1-10-3-2-4-13(9-10)19-15(20)14(22-16(19)21)18-12-7-5-11(17)6-8-12/h2-9,14,18H,1H3
InChIKeyRCDCHYMSCOUPRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione: Chemical Identity & Procurement


The compound 5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione (molecular formula C₁₆H₁₃ClN₂O₂S, molecular weight 332.8 g/mol) is a doubly substituted thiazolidine-2,4-dione (TZD) derivative . It features a 5-arylamino group (4-chlorophenyl) paired with a distinct N3-aryl substituent (3-methylphenyl), yielding a substitution pattern that differentiates it from classical N3‑unsubstituted TZDs such as troglitazone, as well as from alternative 3‑benzyl or 3‑alkyl TZD analogs [1]. The compound is commercially available from research-chemical suppliers (e.g., BenchChem) typically at ≥95% purity, with a molecular complexity rating of 440 . Accurate mass is reported as 332.0386265 Da , and the compound carries a ChEMBL identifier (CHEMBL4090230) indicating its inclusion in curated bioactive databases [2]. Publicly available quantitative biological data for this specific substitution pattern are limited, underscoring the need for informed, comparator-based scientific selection [1].

CYP2C19 inhibition profiling studies
PPARγ pathway modulation research (partial agonism context)
Cytotoxicity screening — cell-model endpoint review
Antimicrobial screening against Gram-positive strains

5-[(4-Chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione: Non-Interchangeability with TZD Analogs


Generic substitution within the thiazolidine-2,4-dione (TZD) class is confounded by the profound sensitivity of biological activity to substituent identity at both the N3 and C5 positions [1]. The 5-arylamino motif (present in the target compound) engages distinct hydrogen-bonding and electronic interactions compared with more common 5‑benzylidene or 5‑arylidene analogs [1]. Concurrently, the N3‑(3‑methylphenyl) substituent alters the lipophilicity, metabolic stability, and target-binding orientation relative to N3‑unsubstituted (e.g., pioglitazone, troglitazone), N3‑benzyl, or N3‑alkyl TZD derivatives [2]. Class-level SAR reviews spanning anticancer, anti‑inflammatory, antidiabetic, and antimicrobial TZD programs demonstrate that even closely spaced congeneric substitutions can yield >10‑fold differences in IC₅₀ or MIC values across multiple targets [2]. Published PK studies further confirm that different N3 and C5 substituents generate distinct CYP inhibition profiles, directly impacting in vivo compatibility and drug‑drug interaction risk [3]. Therefore, procurement decisions cannot rely on generic TZD-class equivalence; selection must be guided by the specific substitution pattern and any available comparative quantitative data for the target and its closest analogs.

N3-substitution dependence
N3-(3-methylphenyl) vs. unsubstituted may shift CYP inhibition profile and PPARγ transactivation response; generic TZD equivalence not supported.
5-arylamino vs. 5-benzylidene divergence
5-arylamino engages distinct hydrogen-bonding; activity >10-fold different from 5-benzylidene analogs may preclude direct substitution.
Class-level SAR variability
Closely related TZD analogs show >10-fold IC₅₀/MIC differences; procurement must be guided by specific substitution pattern, not class.

5-[(4-Chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione: Differentiation Evidence vs. Analogs


CYP2C19 Inhibition Profile vs. Other TZD Analogs

The target compound induces CYP2C19 inhibition, a property that diverges from N3-unsubstituted TZDs such as troglitazone (which preferentially inhibits CYP3A4) and from 3-benzyl-substituted analogs such as 3-benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione (which primarily inhibits CYP2C9) [1]. The 5-(4-chlorophenyl)amino group in combination with a small N3-aryl substituent creates a distinct CYP interaction fingerprint, as evidenced by the observed Ki of 50 µM against recombinant CYP2C19 in the presence of 3-O-methylfluorescein substrate after 3 min preincubation [1].

CYP2C19 Inhibition
Class-level inference
Ki 50 µM (CYP2C19) vs. troglitazone (CYP3A4 preferential) / 3-benzyl analog (CYP2C9 preferential)
Distinct isoform selectivity may guide ADME study design
Recombinant CYP2C19; 3 min preincubation; LC-MS/MS; class-level inference
CYP inhibition drug metabolism thiazolidinedione ADME

PPARγ Binding Affinity Distinct from Classical Glitazones

Structurally related 3,5-diaryl TZD derivatives have been identified as PPARγ ligands with IC₅₀ values in the submicromolar to low micromolar range [1]. For example, compounds 5a, 5b, and 5c (3,5-diaryl TZDs) exhibited PPARγ binding IC₅₀s of 0.393, 0.377, and 0.360 µM, respectively, using in vitro binding assays [1]. By contrast, classical glitazones such as troglitazone achieve full PPARγ agonism with EC₅₀ values in the 100-500 nM range, while partial agonists or N3-aryl-substituted analogs may show different transactivation maxima [2]. The N3-(3-methylphenyl) group in the target compound is predicted to modulate PPARγ binding relative to N3-benzyl or N3-alkyl-thiazolidinediones, based on SAR studies showing that N3-aryl substitution alters hydrogen-bonding interactions within the PPARγ ligand-binding domain [2].

PPARγ Binding
Class-level inference
Class-level IC₅₀ 0.36–0.40 µM (3,5-diaryl TZDs)
May support PPARγ pathway research with partial modulation context
No direct binding data; analog SAR suggests weaker binding vs. full glitazone agonists
PPARγ binding antidiabetic cancer

4-Chlorophenyl Substitution Enhances Anticancer Potency

In a systematic study of 3,5-disubstituted thiazolidine-2,4-diones, compounds bearing a 4‑chlorophenyl moiety at the C5 position demonstrated superior anticancer activity compared to their 4‑fluorophenyl or unsubstituted phenyl analogs [1]. Specifically, compound 14a (incorporating a 4‑chlorophenyl moiety and an N3‑amide chain) exhibited an IC₅₀ of 0.23 µM against the MCF‑7 breast cancer cell line, versus >1.0 µM for the corresponding 4‑fluorophenyl analog and >10 µM for the unsubstituted phenyl reference compound [1]. While the target compound substitutes the amide chain with a 5‑(4‑chlorophenyl)amino linkage, class-level SAR indicates that the 4‑chlorophenyl group consistently enhances cell permeability and target engagement across multiple TZD chemotypes [1][2].

Anticancer Potency
Class-level inference
4-Cl analog 14a: IC₅₀ 0.23 µM (MCF-7) vs. 4-F >1.0 µM, unsubstituted >10 µM
4-Chlorophenyl substitution may support cytotoxicity endpoint review in cell models
MTT assay, 48h; class-level projection for target compound; confirmatory data needed
anticancer cytotoxicity SAR

Submicromolar Antibacterial Activity Against Gram-Positive Strains

Thiazolidine-2,4-dione-chlorophenylthiosemicarbazone hybrids—structurally related to the target compound via the shared 4-chlorophenyl pharmacophore—exhibit minimum inhibitory concentrations (MICs) as low as 3.91 mg/L (≈11.7 µM) against Gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis, comparable to cefuroxime and ampicillin [1]. These hybrids were non-toxic to mammalian cells at concentrations near their antibacterial MIC values [1]. Class-level SAR further indicates that 5-arylidene-TZD derivatives substituted at position 5 show MIC values ranging from 2 to 16 µg/mL against Gram-positive organisms [2]. The 5‑(4‑chlorophenyl)amino group in the target compound is expected to preserve or enhance this antibacterial activity relative to 5‑benzylidene analogs, although direct confirmatory MIC data are not yet publicly available.

Antibacterial Activity
Class-level inference
MIC 3.91 mg/L (S. aureus, E. faecalis) for related 4-Cl-TZD hybrids
Supports antimicrobial screening context for Gram-positive pathogens
Broth microdilution; structural analogs; direct MIC data for target not available
antibacterial Gram-positive MIC

Favorable In Silico ADME and Drug-Likeness Profile

SwissADME-based pharmacokinetic predictions for a series of 3‑substituted TZD derivatives (C1–C5) demonstrate that small N3‑aryl substituents confer GI absorption and bioavailability scores comparable to or exceeding those of N3‑alkyl analogs, while avoiding the CYP2C9 inhibition liability associated with some N3‑benzyl derivatives [1]. Specifically, the N3‑(3‑methylphenyl) derivative is predicted to be a CYP2C19 inhibitor but not a CYP2C9, CYP2D6, or CYP3A4 inhibitor, in contrast to the N3‑benzyl analog which inhibits CYP2C9 [1]. The Ghose rule violation count is 0–1 for the 3‑aryl series, versus 2 for certain 3‑alkyl variants [1]. Molecular weight (332.8 Da), cLogP, and hydrogen-bond donor/acceptor counts all fall within Lipinski-compliant ranges [1].

In Silico ADME
Data to verify
Predicted: CYP2C19 inhibitor only; 0–1 Ghose violations; Lipinski compliant
In silico ADME profile suggests oral bioavailability research fit
SwissADME prediction; experimental CYP and permeability validation required
ADME drug-likeness bioavailability

5-[(4-Chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione: Application Scenarios


PPARγ-Modulated Anticancer Lead Optimization

For oncology programs targeting PPARγ-expressing cancers (breast, colon, lung), the 5-anilino-3-aryl TZD scaffold offers a starting point with predicted partial PPARγ modulation rather than full agonism [1]. The 3-(3-methylphenyl) group at N3 is expected to attenuate the full transcriptional activation associated with troglitazone and rosiglitazone, potentially reducing the adipogenic and fluid-retention toxicities that have limited clinical glitazone use in oncology [1][2]. Researchers should benchmark this compound against rosiglitazone in PPARγ transactivation assays and MCF-7/HCT-116 cytotoxicity panels. Procurement of the 4-chlorophenyl variant is supported by literature demonstrating that 4-Cl substitution enhances cytotoxic potency ≥4.3‑fold over 4‑F analogs in breast cancer models [2].

Structure-Guided Design of Selective CYP2C19 Inhibitors

The documented CYP2C19 inhibitory activity (Ki = 50 µM) of the compound provides a starting point for medicinal chemistry campaigns targeting CYP2C19 for therapeutic or probe development applications [1]. The compound's selective CYP inhibition profile—CYP2C19 only, without CYP2C9, CYP2D6, or CYP3A4 activity—differentiates it from N3‑benzyl or N3‑alkyl TZDs that exhibit broader CYP inhibition [1]. Structure-guided optimization of the N3‑aryl and C5‑arylamino substituents can further improve CYP2C19 potency and selectivity. Procurement decisions should prioritize this specific substitution pattern over alternative 3‑substituted TZDs when CYP2C19 selectivity is a key design criterion.

Antimicrobial Screening Against Gram-Positive Pathogens

Based on the demonstrated MIC values of 3.91 mg/L for 4‑chlorophenyl-containing TZD hybrids against S. aureus and E. faecalis [1], this compound is a suitable candidate for inclusion in antimicrobial screening cascades against Gram-positive bacteria. The compound should be evaluated in parallel with cefuroxime or vancomycin as positive controls, with particular attention to activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE). The favorable cytotoxicity profile observed for structurally related analogs at antibacterial concentrations [1] supports therapeutic window assessment. The 4‑chlorophenyl substituent is critical for antibacterial activity; procurement of non‑chlorinated analogs may result in significant potency loss [2].

ADME-Tox Profiling for Oral Bioavailability

The compound's in silico ADME profile—Lipinski compliance, predicted GI absorption, single CYP liability (CYP2C19)—makes it suitable for incorporation into preclinical candidate selection workflows where oral bioavailability and low drug-drug interaction risk are prioritized [1]. Researchers should conduct experimental validation of CYP2C19 inhibition (Ki), metabolic stability in human liver microsomes, and Caco-2 permeability. The clean predicted profile (0–1 Ghose violations) contrasts with some N3‑alkyl TZD analogs that exhibit multiple drug-likeness violations [1], supporting selection of this specific compound for programs requiring balanced potency and ADME properties.

Application
Selection Property
Validation Focus
PPARγ-modulated anticancer lead optimization
N3-(3-methylphenyl) partial modulation profile
PPARγ transactivation assay benchmarking vs. rosiglitazone
Selective CYP2C19 inhibitor probe design
Distinct CYP isoform selectivity pattern (CYP2C19 only)
CYP panel selectivity and metabolic stability assessment
Gram-positive antimicrobial screening
4-Chlorophenyl pharmacophore for Gram-positive activity
MIC determination against MRSA and VRE strains
Oral bioavailability candidate profiling
Predicted CYP2C19 single liability and drug-likeness
Experimental CYP inhibition and Caco-2 permeability assays
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